molecular formula C18H17Cl2NO3S B12135238 2-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

2-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B12135238
M. Wt: 398.3 g/mol
InChI Key: SVGZLLYOEWUMMB-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps, including the chlorination of benzyl compounds and the introduction of the dioxidotetrahydrothiophenyl group. Common reagents used in these reactions include chlorinating agents like thionyl chloride and oxidizing agents such as hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, ammonia, elevated temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could be studied to understand its efficacy and mechanism of action.

Medicine

In medicine, derivatives of benzamides are often explored for their therapeutic potential. This compound could be a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-chlorobenzyl)benzamide: Lacks the dioxidotetrahydrothiophenyl group, potentially altering its chemical and biological properties.

    N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the chloro group on the benzamide ring, which might affect its reactivity and interactions.

Uniqueness

The presence of both the chloro and dioxidotetrahydrothiophenyl groups in 2-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide makes it unique

Properties

Molecular Formula

C18H17Cl2NO3S

Molecular Weight

398.3 g/mol

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C18H17Cl2NO3S/c19-14-7-5-13(6-8-14)11-21(15-9-10-25(23,24)12-15)18(22)16-3-1-2-4-17(16)20/h1-8,15H,9-12H2

InChI Key

SVGZLLYOEWUMMB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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